molecular formula C9H9NO6 B014693 4,5-Dimethoxy-2-nitrobenzoic acid CAS No. 4998-07-6

4,5-Dimethoxy-2-nitrobenzoic acid

Cat. No.: B014693
CAS No.: 4998-07-6
M. Wt: 227.17 g/mol
InChI Key: WWCMFGBGMJAJRX-UHFFFAOYSA-N
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Description

Overview of Nitroaromatic Carboxylic Acids in Chemical Synthesis

Nitroaromatic compounds are characterized by the presence of one or more nitro groups attached to an aromatic ring. nih.gov While relatively uncommon in nature, they have become a significant class of industrial chemicals used in the synthesis of a wide array of products, including dyes, polymers, and pesticides. nih.gov The primary method for synthesizing nitroaromatic compounds is through nitration, an electrophilic substitution reaction where a nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids, is introduced onto an aromatic substrate. nih.gov

Nitroaromatic carboxylic acids, a subgroup of these compounds, are derivatives of benzoic acid. wikipedia.org The presence of the electron-withdrawing nitro group makes these acids generally stronger than their parent compound, benzoic acid. wikipedia.org This functional group is strongly deactivating towards further electrophilic aromatic substitution. nih.gov

In synthetic chemistry, the carbon-nitrogen bond is fundamental, appearing in countless natural and artificial molecules, including pharmaceuticals and agrochemicals. researchgate.net Nitroaromatic compounds, including nitroaromatic carboxylic acids, serve as important precursors in forming these C-N bonds. researchgate.net For instance, recent research has demonstrated methods for the decarboxylative amination of carboxylic acids using nitroarenes to synthesize secondary amines under mild conditions. researchgate.net The versatility of nitroaromatic carboxylic acids makes them valuable building blocks in the construction of more complex molecules. ontosight.ai

Research Significance of 4,5-Dimethoxy-2-nitrobenzoic Acid

This compound is primarily recognized in the scientific community as a versatile building block and reagent for the synthesis of fine chemicals and more complex molecules. biosynth.com Its specific substitution pattern makes it a valuable precursor in various chemical reactions.

Key research applications include:

Synthesis of Heterocyclic Compounds: The compound has been utilized in the synthesis of 6,7-dimethoxyquinazoline (B1622564) derivatives and 4,5-dimethoxy-2-nitrobenzamide. chemicalbook.comthermofisher.com Quinazoline (B50416) derivatives are of interest in medicinal chemistry due to their wide range of biological activities.

Formation of Organometallic Complexes: It reacts with organotin oxides or halides in anhydrous toluene (B28343) to produce organotin carboxylates. chemicalbook.com The resulting triorganotin carboxylates form one-dimensional polymers in the solid state. chemicalbook.com

Precursor for Other Compounds: this compound can be converted to 5-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com

The synthesis of this compound itself can be achieved through different routes. One method involves the nitration of 3,4-dimethoxybenzoic acid with nitric acid. chemicalbook.com Another reported synthesis starts from 3,4-dimethoxy-6-nitrobenzaldehyde, which is oxidized using sodium chlorite (B76162) and hydrogen peroxide to yield the final product with high purity. chemicalbook.comchemicalbook.com

Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₉NO₆ biosynth.comnih.gov
Molar Mass 227.17 g/mol biosynth.com
Melting Point 195-197 °C chemicalbook.com
Appearance Light yellow solid/crystalline powder chemicalbook.com

Historical Context of Related Chemical Studies

The study of nitroaromatic compounds has a history stretching back several centuries. One of the earliest related preparations was of picric acid (1,3,5-trinitrophenol) in 1771, initially used as a yellow dye. nih.gov The broader family of nitrobenzoic acids, which are derivatives of benzoic acid, became subjects of systematic study as organic chemistry developed in the 19th and 20th centuries. wikipedia.org

The synthesis of the three basic isomers of nitrobenzoic acid (2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid) is typically achieved through methods like the oxidation of the corresponding nitrotoluene or the direct nitration of benzoic acid. wikipedia.orgwikipedia.org These simpler nitrobenzoic acids became important precursors in their own right; for example, 4-nitrobenzoic acid is a precursor to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine. wikipedia.org

The investigation of more complex, substituted nitrobenzoic acids like the dimethoxy variant is a more recent development, driven by the demand for specialized building blocks in modern synthetic chemistry, particularly for pharmaceutical and materials science applications. ontosight.aibiosynth.com The development of selective nitration and oxidation reactions has been crucial for accessing specific isomers of substituted benzoic acids. For instance, the oxidation of a substituted toluene like 4-nitrotoluene (B166481) to form 4-nitrobenzoic acid is a foundational reaction type that paved the way for more complex syntheses. wikipedia.org The study of how different substituent groups on the benzene (B151609) ring direct the position of nitration has been a fundamental aspect of organic chemistry, enabling the rational design and synthesis of compounds like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethoxy-2-nitrobenzoic acid
Source PubChem
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InChI

InChI=1S/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCMFGBGMJAJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198162
Record name 4,5-Dimethoxy-2-nitrobenzoic acid
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Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4998-07-6
Record name 4,5-Dimethoxy-2-nitrobenzoic acid
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Record name 4,5-Dimethoxy-2-nitrobenzoic acid
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Record name 4,5-Dimethoxy-2-nitrobenzoic acid
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Record name 4,5-dimethoxy-2-nitrobenzoic acid
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Record name 4,5-DIMETHOXY-2-NITROBENZOIC ACID
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Synthetic Methodologies for 4,5 Dimethoxy 2 Nitrobenzoic Acid

Nitration of 3,4-Dimethoxybenzoic Acid

The synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid can be achieved through the direct nitration of 3,4-Dimethoxybenzoic acid, also known as veratric acid. google.comtcichemicals.comcharite.de This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring.

Reaction Conditions and Optimization Strategies

The nitration process typically involves reacting 3,4-Dimethoxybenzoic acid with a nitrating agent. google.com A common method employs a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺) in situ. youtube.com

One documented procedure involves adding 3,4-Dimethoxybenzoic acid to pre-cooled concentrated nitric acid and stirring the reaction mass for about 60 minutes. google.com Another approach uses a 20% nitric acid solution in water, with the reaction mixture being stirred at 60°C for 6 hours. chemicalbook.com Following the reaction, the mixture is typically quenched by pouring it onto ice water to precipitate the solid product. google.comchemicalbook.com Temperature control is a critical parameter; keeping the reaction cold can be crucial to minimize the formation of side products. truman.edu

Yield and Purity Considerations in Nitration

The nitration of 3,4-Dimethoxybenzoic acid can produce this compound in good yields. One method reported a yield of 77% after purification of the crude product via a silica (B1680970) gel column. chemicalbook.com However, this reaction is not without its challenges. A significant byproduct that can form is the decarboxylated compound, 3,4-dimethoxybenzene, which may constitute up to 20% of the product mixture. google.com

To achieve high purity, post-reaction workup is essential. This includes filtering the precipitated solid and washing it with water. google.comchemicalbook.com Further purification can be accomplished using solvents like toluene (B28343) or by column chromatography to separate the desired product from impurities. google.comchemicalbook.com

Oxidation of 3,4-Dimethoxy-6-nitrobenzaldehyde

An alternative and highly efficient route to this compound is the oxidation of the corresponding aldehyde, 3,4-Dimethoxy-6-nitrobenzaldehyde. chemicalbook.comchemicalbook.comnih.gov

Oxidizing Agents and Reaction Parameters

This synthetic strategy employs specific oxidizing agents to convert the aldehyde group into a carboxylic acid. A highly effective method uses sodium chlorite (B76162) (NaClO₂) in the presence of hydrogen peroxide (H₂O₂). chemicalbook.comchemicalbook.com The reaction is typically carried out in a mixed solvent system, such as water, methanol, and acetic acid. chemicalbook.comchemicalbook.com

In a representative procedure, 3,4-Dimethoxy-6-nitrobenzaldehyde is stirred in the solvent mixture, and an aqueous solution of sodium chlorite is added. chemicalbook.comchemicalbook.com The reaction is warmed to approximately 50°C and monitored until completion. After the reaction, a quenching agent like sodium bisulfite is added. chemicalbook.comchemicalbook.com

Process Efficiency and Scalability

The oxidation of 3,4-Dimethoxy-6-nitrobenzaldehyde is noted for its high efficiency and the excellent quality of the final product. This method has been reported to produce this compound with a high yield of 93% and a purity of 99.5% as determined by high-performance liquid chromatography (HPLC). chemicalbook.comchemicalbook.com The straightforward workup, which involves solvent evaporation, dissolution in a basic solution to remove impurities, and subsequent precipitation by acidification, contributes to the method's effectiveness. chemicalbook.comchemicalbook.com The high yield and purity suggest that this process is efficient and potentially scalable for larger industrial production.

Derivatization from Related Precursors

This compound is a derivative of veratric acid (3,4-Dimethoxybenzoic acid). google.com The synthesis via nitration, as described in section 2.1, is a direct example of this derivatization. The compound serves as a versatile building block itself, used in the synthesis of more complex molecules such as 6,7-dimethoxyquinazoline (B1622564) derivatives and various nitrogen heterocycles. chemicalbook.combiosynth.com Its synthesis from readily available precursors like veratric acid underscores its importance in organic synthesis. google.com

Methyl Esterification for Methyl 4,5-Dimethoxy-2-nitrobenzoate Synthesis

The conversion of this compound to its corresponding methyl ester, methyl 4,5-dimethoxy-2-nitrobenzoate, is a fundamental esterification reaction. This process is typically achieved through Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

In this specific transformation, this compound is treated with an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong mineral acid, such as concentrated sulfuric acid (H₂SO₄), is introduced to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is often carried out under reflux conditions to increase the reaction rate. To drive the equilibrium towards the formation of the ester, the water formed during the reaction can be removed, for instance, by azeotropic distillation with a suitable entraining liquid. google.com Following the reaction, the mixture is typically cooled, and the product is isolated through extraction and purified by recrystallization.

Table 1: Reaction Conditions for Methyl Esterification

ParameterCondition
Reactant This compound
Reagent Methanol (in excess)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Temperature Reflux
Notes The reaction is an equilibrium process. Removal of water drives the reaction toward the product.

Conversion to 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid via Demethylation

The selective demethylation of this compound to produce 5-hydroxy-4-methoxy-2-nitrobenzoic acid is a crucial transformation for creating derivatives with a free phenolic hydroxyl group, which can be valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. google.comchemicalbook.com This conversion involves the cleavage of one of the methyl ether bonds, specifically the one at the C5 position, which is para to the electron-withdrawing nitro group.

A common and effective method for this selective demethylation involves reacting the starting material with a strong base at elevated temperatures. google.com For instance, heating this compound in a concentrated aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can achieve this transformation. google.com The reaction typically requires heating to temperatures between 95 and 120°C for several hours. google.com The mechanism involves the nucleophilic attack of the hydroxide ion on the methyl group of the methoxy (B1213986) substituent at the C5 position, which is activated by the para-nitro group. After the reaction is complete, the resulting phenoxide is acidified with a strong acid, such as hydrochloric acid, to protonate the hydroxyl group and precipitate the desired product, 5-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com This method has been reported to yield the product in high purity and good yield, with one documented process achieving an 85% yield after acidification. google.com

Table 2: Research Findings on Demethylation to 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid

ParameterFindingSource
Starting Material This compound google.com
Reagent 20% aqueous Potassium Hydroxide (KOH) solution google.com
Reaction Temperature 95 - 105 °C google.com
Reaction Time 6 hours google.com
Work-up Acidification with concentrated Hydrochloric Acid (HCl) google.com
Yield 85% google.com
Alternative Reagent 4 mol/L Sodium Hydroxide (NaOH) aqueous solution google.com

Chemical Reactivity and Derivatization Pathways of 4,5 Dimethoxy 2 Nitrobenzoic Acid

Carboxylic Acid Moiety Reactivity

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, which are key intermediates in the synthesis of more complex molecules.

The carboxylic acid function of 4,5-Dimethoxy-2-nitrobenzoic acid can be readily converted to its corresponding ester. A common example is the formation of Methyl 4,5-dimethoxy-2-nitrobenzoate. epa.gov Generally, the esterification of nitrobenzoic acids can be achieved by heating the acid with an alcohol in the presence of a suitable acid catalyst. google.com For instance, direct esterification can be performed by heating the nitrobenzoic acid with glycerol (B35011) and an acid catalyst like sulfuric acid, using an entraining liquid such as toluene (B28343) to remove the water formed during the reaction via azeotropic distillation. google.com This process allows for the synthesis of various ester derivatives, which are useful in subsequent synthetic steps.

Table 1: Esterification of this compound

ReactantReagent/CatalystProduct
This compoundAlcohol (e.g., Methanol), Acid CatalystCorresponding Ester (e.g., Methyl 4,5-dimethoxy-2-nitrobenzoate)

The conversion of the carboxylic acid group to an amide is another fundamental transformation. This compound reacts with amines to form 4,5-Dimethoxy-2-nitrobenzamide (CAS No. 4959-60-8). biosynth.commolbase.com This reaction typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by the addition of ammonia (B1221849) or a primary/secondary amine. The resulting amide, 4,5-Dimethoxy-2-nitrobenzamide, is a stable compound that can be used in further synthetic applications. molbase.com

Table 2: Amidation of this compound

ReactantReagentProductCAS Number
This compoundAmine (e.g., Ammonia)4,5-Dimethoxy-2-nitrobenzamide4959-60-8

Nitro Group Reactivity

The nitro group is a key functional group that can be transformed to introduce a nitrogen-containing substituent, most commonly an amino group, onto the aromatic ring.

The most significant reaction of the nitro group on this compound is its reduction to an amine, yielding 2-Amino-4,5-dimethoxybenzoic acid (also known as 4,5-Dimethoxyanthranilic acid or 6-Aminoveratric acid). chemicalbook.comsigmaaldrich.com This transformation is typically accomplished through catalytic hydrogenation. One established method involves the hydrogenation of a solution of this compound using a 10% Palladium on activated carbon (Pd/C) catalyst. chemicalbook.com The reaction is conducted under hydrogen pressure at an elevated temperature (e.g., 50°C) and controlled pH. chemicalbook.com This reduction is a crucial step as it provides a pathway to synthetically useful anthranilic acid derivatives. sigmaaldrich.com

Table 3: Reduction of this compound

Starting MaterialReagents/CatalystConditionsProductYield
This compoundHydrogen, 10% Pd/CWater, pH 6.6, 50°C, 3.5 bar2-Amino-4,5-dimethoxybenzoic acid83% chemicalbook.com

Aromatic Ring Functionalization

Beyond the reactivity of its primary functional groups, the aromatic ring itself can undergo transformations, notably through decarboxylative reactions.

Decarboxylative halogenation, or halodecarboxylation, is a synthetic method that converts carboxylic acids into organic halides by cleaving the carbon-carbon bond of the carboxyl group and replacing it with a halogen. nih.govacs.org This reaction is a valuable alternative to direct electrophilic aromatic halogenation, as it can yield regioisomers that are difficult to obtain otherwise. nih.govacs.org While specific examples for this compound are not detailed in the searched literature, the general principles apply. The process involves inducing decarboxylation and trapping the resulting intermediate with a halogen source. nih.govacs.org However, the success of such reactions on aromatic acids can be influenced by other substituents on the ring; strong electron-withdrawing groups, like the nitro group present in this molecule, can sometimes reduce the reaction's efficiency or yield. acs.org The development of transition-metal-free methods has expanded the applicability of this reaction to many electron-rich aromatic acids. rsc.org

Decarboxylative Halogenation Reactions

Silver/Copper-Mediated Iodination

The introduction of an iodine atom onto the aromatic ring of carboxylic acids can be achieved through methods catalyzed by transition metals, notably silver and copper. These reactions often proceed via a decarboxylative pathway, known as the Hunsdiecker reaction, or through direct C-H activation.

A general approach for the decarboxylative iodination of aromatic carboxylic acids involves a silver catalyst. For instance, the use of Ag2CO3 in the presence of an oxidizing agent like K2S2O8 under microwave irradiation has been shown to effectively iodinate various aromatic carboxylic acids. mdpi.com While this method results in the loss of the carboxyl group, it is a viable route to iodinated dimethoxy-nitrobenzene derivatives.

Alternatively, copper-catalyzed methods offer a pathway to aryl iodides from aryl carboxylic acids. A unified approach using a copper catalyst, a light source (365 nm), a stoichiometric oxidant, and an iodine source like N-iodosuccinimide (NIS) has been developed for the decarboxylative iodination of a broad range of (hetero)aryl carboxylic acids. princeton.edu This method is noted for its wide substrate scope. princeton.edu

For direct, non-decarboxylative iodination, silver(I) catalysts have been employed to activate N-iodosuccinimide (NIS) for the iodination of arenes. acs.org This method is particularly effective for electron-rich aromatic systems and has been used for the late-stage iodination of biologically active molecules. acs.org Given the electron-rich nature of the this compound ring system (due to the methoxy (B1213986) groups), this approach could potentially be adapted for its direct iodination, preserving the carboxylic acid moiety. The reaction conditions would need to be carefully optimized to control regioselectivity due to the directing effects of the existing substituents.

A copper-salt-mediated method has also been described for the α-iodination of aliphatic carboxylic acids, which involves heating the carboxylic acid with iodine in the presence of Cu(OCOCH3)2 or a CuCl-CuCl2 mixture. manac-inc.co.jp While this is for aliphatic systems, the principle of copper-mediated iodination of carboxylic acids is established.

Table 1: Representative Conditions for Silver/Copper-Mediated Iodination of Aromatic Carboxylic Acids

Catalyst/MediatorIodine SourceReaction TypeKey ConditionsApplicable Substrates
Ag2CO3I2Decarboxylative IodinationK2S2O8, CH3CN, Microwave, 130 °CAromatic carboxylic acids mdpi.com
Copper(I) saltN-Iodosuccinimide (NIS)Decarboxylative Iodination365 nm light, Stoichiometric oxidant(Hetero)aryl carboxylic acids princeton.edu
Silver(I) triflimideN-Iodosuccinimide (NIS)Direct C-H IodinationMild, rapid conditionsElectron-rich arenes acs.org
Cu(OCOCH3)2 or CuCl-CuCl2I2α-IodinationHeatingAliphatic carboxylic acids manac-inc.co.jp
Silver/Copper-Mediated Bromination

Similar to iodination, silver and copper catalysts are instrumental in the bromination of aromatic carboxylic acids. These reactions can also proceed through either decarboxylative or non-decarboxylative pathways.

The Hunsdiecker reaction, a classic method for decarboxylative bromination, traditionally uses stoichiometric silver salts. nih.gov However, catalytic versions have been developed. For instance, a silver-catalyzed decarboxylative bromination of aliphatic carboxylic acids has been reported using Ag(Phen)2OTf as the catalyst and dibromoisocyanuric acid as the brominating agent under mild conditions. organic-chemistry.org While this was optimized for aliphatic acids, it highlights the potential for silver catalysis in such transformations. Aromatic acids were noted to be unreactive under these specific conditions. organic-chemistry.org

More relevant to aromatic systems, a transition-metal-free decarboxylative bromination of electron-rich aromatic acids has been developed. nih.govrsc.org This suggests that for certain substrates, the metal catalyst may not be strictly necessary, though its presence can influence selectivity and efficiency.

Copper-catalyzed methods have also been established for decarboxylative bromination. A general copper-LMCT (ligand-to-metal charge transfer) platform has been shown to be effective for the bromodecarboxylation of a variety of (hetero)aryl carboxylic acids. chemrxiv.orgchemrxiv.org This light- and copper-enabled process is part of a broader strategy for halodecarboxylation. chemrxiv.orgchemrxiv.org

For direct C-H bromination, which would preserve the carboxylic acid group of this compound, methods using silver catalysts with N-bromosuccinimide (NBS) have been explored for aromatic compounds. researchgate.net The regioselectivity of such a reaction on the target molecule would be a critical aspect to control.

Table 2: Representative Conditions for Silver/Copper-Mediated Bromination of Aromatic Carboxylic Acids

Catalyst/MediatorBromine SourceReaction TypeKey ConditionsApplicable Substrates
Ag(Phen)2OTfDibromoisocyanuric acidDecarboxylative BrominationMild conditionsAliphatic carboxylic acids organic-chemistry.org
None (Transition-metal-free)Not specifiedDecarboxylative BrominationNot specifiedElectron-rich aromatic acids nih.govrsc.org
Copper(I) salt1,3-dibromo-5,5-dimethylhydantoinDecarboxylative Bromination365 nm light, Stoichiometric oxidant(Hetero)aryl carboxylic acids princeton.edu
Silver CatalystN-Bromosuccinimide (NBS)Direct C-H BrominationNot specifiedAromatic compounds researchgate.net
Silver/Copper-Mediated Chlorination

The introduction of a chlorine atom onto an aromatic ring using silver or copper catalysts follows similar principles to iodination and bromination.

Silver-catalyzed decarboxylative chlorination has been successfully applied to aliphatic carboxylic acids. organic-chemistry.orgnih.govacs.org The use of Ag(Phen)2OTf as a catalyst with t-butyl hypochlorite (B82951) as the chlorine source provides the corresponding alkyl chlorides in high yields under mild conditions. organic-chemistry.orgnih.govacs.org However, aromatic acids were found to be unreactive in this system. organic-chemistry.org

A more universally applicable method for the decarboxylative chlorination of (hetero)aryl carboxylic acids utilizes a copper-catalyzed approach. chemrxiv.orgchemrxiv.org This is part of the unified ligand-to-metal charge transfer platform that also facilitates bromination and iodination. chemrxiv.orgchemrxiv.org

For direct C-H chlorination, a gallium-catalyzed reductive chlorination of carboxylic acids using copper(II) chloride as the chloride source has been reported. organic-chemistry.orgnih.gov This method, however, leads to the reduction of the carboxylic acid to an alkyl chloride and is not a direct aromatic chlorination. organic-chemistry.orgnih.gov A more direct approach involves the use of a silver catalyst, such as AgOTf, for the chlorination of arenes with tert-butyl hypochlorite. researchgate.net This method could potentially be applied to this compound for direct C-H chlorination, with the challenge of controlling the position of chlorination.

Table 3: Representative Conditions for Silver/Copper-Mediated Chlorination of Aromatic Carboxylic Acids

Catalyst/MediatorChlorine SourceReaction TypeKey ConditionsApplicable Substrates
Ag(Phen)2OTft-Butyl hypochloriteDecarboxylative ChlorinationMild conditionsAliphatic carboxylic acids organic-chemistry.orgnih.govacs.org
Copper(I) saltNot specifiedDecarboxylative Chlorination365 nm light, Stoichiometric oxidant(Hetero)aryl carboxylic acids chemrxiv.orgchemrxiv.org
AgOTftert-Butyl hypochloriteDirect C-H ChlorinationNot specifiedArenes researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Precursor in Heterocyclic Compound Synthesis

The strategic placement of functional groups on the aromatic ring of 4,5-dimethoxy-2-nitrobenzoic acid makes it an ideal starting material for the construction of various heterocyclic systems, most notably quinazoline (B50416) derivatives.

Synthesis of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. mdpi.com They are of great interest due to their wide range of biological activities. researchgate.net The synthesis of quinazoline derivatives often involves multi-step reaction sequences where the nitro group of this compound can be reduced to an amino group, which then participates in cyclization reactions to form the quinazoline core. nih.gov Various synthetic strategies, including microwave-assisted and ultrasound-promoted methods, have been developed to improve the efficiency of these transformations. nih.gov

Role in the Preparation of 6,7-Dimethoxyquinazoline (B1622564) Derivatives

The two methoxy (B1213986) groups on this compound are retained in the final quinazoline structure, leading to the formation of 6,7-dimethoxyquinazoline derivatives. These derivatives are particularly significant in medicinal chemistry. For instance, they form the core structure of several potent enzyme inhibitors. nih.govresearchgate.net The synthesis often proceeds by first converting the benzoic acid to an intermediate that can be cyclized. For example, reaction with an appropriate amine after reduction of the nitro group leads to the formation of the quinazoline ring system with the desired methoxy substitution pattern. nih.govderpharmachemica.com

Intermediate for 6,7-Dimethoxy-2,4-(1H,3H)-quinazolinedione

A key intermediate that can be synthesized from this compound is 6,7-dimethoxy-2,4-(1H,3H)-quinazolinedione. This dione (B5365651) is a versatile precursor for a wide array of functionalized quinazolines. derpharmachemica.com The synthesis of the dione typically involves the reduction of the nitro group to an amine, followed by reaction with a suitable one-carbon carbonyl equivalent, such as phosgene (B1210022) or a derivative, to construct the pyrimidine-2,4-dione portion of the molecule. researchgate.net This intermediate is crucial for creating libraries of compounds for drug discovery, particularly in the development of anti-inflammatory agents. derpharmachemica.com

Complexation Chemistry and Coordination Polymers

The carboxylate group of this compound provides a site for coordination with metal ions, leading to the formation of coordination polymers and other complex structures. The field of organotin chemistry has particularly benefited from the use of this ligand.

Formation of Organotin Carboxylates

This compound reacts with organotin oxides or halides to form organotin carboxylates. researchgate.net In these compounds, the tin atom is coordinated to the carboxylate group of the acid. researchgate.net The nature of the organic groups attached to the tin atom and the reaction conditions can influence the final structure of the complex. researchgate.netnih.gov

Synthesis and Structural Diversity of Triorganotin Carboxylates

Triorganotin carboxylates derived from this compound exhibit significant structural diversity. researchgate.netnih.gov They can exist as monomers with a four-coordinate tin atom in a distorted tetrahedral geometry or as five-coordinate polymers where the carboxylate group bridges between tin centers. researchgate.net Spectroscopic techniques such as FTIR, multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn), and single-crystal X-ray diffraction are used to characterize these structures. nih.govrsc.org The coordination geometry around the tin atom is a key determinant of the compound's physical and chemical properties. researchgate.net For example, single crystal analysis of a tributyltin(IV) derivative has shown a bridging behavior of the ligand. researchgate.net

Dimerization to Tetrabutylbis(4,5-dimethoxy-2-nitro benzoate)Distannoxane Dimer

A significant application of this compound is its use in the synthesis of complex organotin compounds, such as the Tetrabutylbis(4,5-dimethoxy-2-nitro benzoate)Distannoxane Dimer. This dimerization reaction is a prime example of how the carboxylic acid functionality can be leveraged to create intricate, multinuclear metal-organic frameworks.

The synthesis of such distannoxane dimers typically involves the reaction of a diorganotin(IV) oxide, in this case, di-n-butyltin(IV) oxide, with two equivalents of a carboxylic acid. rsc.orgijcce.ac.ir The reaction proceeds via a condensation mechanism where water is eliminated, leading to the formation of a tin-carboxylate bond. The resulting structure is a centrosymmetric dimer containing a central four-membered Sn₂O₂ ring. rsc.orgresearchgate.net

In the case of Tetrabutylbis(4,5-dimethoxy-2-nitro benzoate)Distannoxane Dimer, the reaction can be depicted as follows:

2 (C₄H₉)₂SnO + 4 HOOC-C₆H₂(OCH₃)₂-NO₂ → [{((C₄H₉)₂Sn(O₂CC₆H₂(OCH₃)₂-NO₂))₂O}₂] + 2 H₂O

The structure of these types of dimeric organotin(IV) carboxylates is characterized by a central planar Sn₂O₂ core, with the tin atoms exhibiting different coordination geometries. The endocyclic tin atoms are typically in a distorted octahedral environment, while the exocyclic tin atoms adopt a trigonal bipyramidal or square pyramidal geometry. rsc.org The carboxylate ligands can coordinate in both a bridging and a monodentate fashion to the tin centers. researchgate.net

The formation of these dimeric structures is a testament to the versatility of organotin chemistry and the utility of carboxylic acids like this compound as ligands in constructing supramolecular assemblies. These compounds are of interest for their potential as catalysts, PVC stabilizers, and in the development of new materials with specific physical and chemical properties. researchgate.net

Table 1: Reactants and Products in the Dimerization of this compound

Compound NameChemical FormulaRole in Reaction
This compoundC₉H₉NO₆Carboxylic Acid Ligand
Di-n-butyltin(IV) oxide(C₄H₉)₂SnOOrganotin Precursor
Tetrabutylbis(4,5-dimethoxy-2-nitro benzoate)Distannoxane DimerC₅₂H₇₆N₄O₂₂Sn₄Dimeric Product

Photoreaction Mechanisms of Aromatic Carboxylic Acids (Contextual for nitrobenzoic acids)

Aromatic carboxylic acids, particularly those bearing nitro groups, exhibit a rich and varied photochemistry. The absorption of ultraviolet light can trigger a cascade of reactions, leading to a variety of products. The specific reaction pathway is highly dependent on the substitution pattern of the aromatic ring and the reaction medium. cdnsciencepub.comwikipedia.org

The photochemistry of nitroaromatic compounds is often initiated by the excitation of the nitro group to a triplet state. cdnsciencepub.com This excited state can then undergo intramolecular hydrogen abstraction from an ortho-substituent, a common pathway for o-nitrobenzyl compounds, leading to the formation of a nitroso species. rsc.org For instance, the photochemical transformation of o-nitrobenzaldehyde to o-nitrosobenzoic acid is a well-studied example of this type of intramolecular redox reaction. rsc.org

In the case of nitrobenzoic acids, photodecarboxylation is another possible reaction pathway. rsc.orgnih.gov This process involves the light-induced removal of the carboxyl group, which can proceed through different mechanisms, including the formation of radical intermediates. youtube.com The presence of other substituents on the aromatic ring, such as the methoxy groups in this compound, can influence the efficiency and outcome of these photoreactions. acs.org Studies on related compounds, like 4,5-dimethoxy-2-nitrobenzyl alcohol, have shown that the dimethoxy substitution can lead to the formation of a charge-transfer triplet state upon photoexcitation. acs.org

Surface-Enhanced Raman Imaging (SERI) for Reaction Monitoring

To unravel the complex mechanisms of these photoreactions, powerful analytical techniques are required that can provide real-time structural information about the transient intermediates and final products. Surface-Enhanced Raman Imaging (SERI) has emerged as a highly sensitive and spatially resolved technique for monitoring chemical reactions at surfaces. acs.orgwikipedia.org

SERS, the underlying principle of SERI, relies on the massive enhancement of the Raman scattering signal from molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. wikipedia.orgyoutube.com This enhancement allows for the detection of minute quantities of analytes, making it ideal for studying reaction intermediates that may be present at low concentrations. acs.org

SERI takes this a step further by combining the chemical specificity of SERS with microscopic imaging, providing a map of the chemical composition across a surface. This allows for the visualization of reaction progress, identifying where on a surface a reaction is occurring and how the distribution of reactants, intermediates, and products changes over time.

In the context of monitoring the photoreaction of a compound like this compound, a typical SERI experiment would involve the following steps:

Substrate Preparation: A SERS-active substrate, such as a glass slide coated with silver or gold nanoparticles, is prepared.

Analyte Adsorption: A solution of this compound is deposited onto the SERS substrate, and the solvent is allowed to evaporate, leaving a thin film of the analyte molecules adsorbed on the nanoparticle surface.

Photoreaction Initiation: The substrate is then irradiated with UV light of a specific wavelength to initiate the photoreaction.

SERI Mapping: During and after irradiation, the sample is scanned with a Raman microscope. At each point in the scanned area, a full Raman spectrum is collected.

Data Analysis: The resulting multidimensional dataset is then analyzed to create chemical maps that show the spatial distribution of the parent molecule and any photoproducts based on their unique Raman spectral signatures.

This approach would allow for the direct observation of the disappearance of the characteristic Raman bands of this compound and the simultaneous appearance of new bands corresponding to photoproducts, such as the corresponding nitroso compound or decarboxylated species. The high spatial resolution of SERI could also reveal if the reaction proceeds uniformly across the surface or is localized at specific "hot spots" of high electromagnetic enhancement.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Applications in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For 4,5-Dimethoxy-2-nitrobenzoic acid, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (CDCl₃), the following chemical shifts are observed:

Proton Chemical Shift (ppm) Multiplicity
Aromatic H7.42Singlet
Aromatic H7.26Singlet
Methoxy (OCH₃)4.03Singlet
Methoxy (OCH₃)4.02Singlet

The two singlets in the aromatic region (δ 7.26 and 7.42 ppm) correspond to the two non-equivalent protons on the benzene (B151609) ring. The downfield shift of these protons is attributed to the deshielding effects of the electron-withdrawing nitro and carboxylic acid groups. The two singlets at δ 4.02 and 4.03 ppm are assigned to the protons of the two methoxy groups, which are in slightly different chemical environments.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

Expected ¹³C NMR Chemical Shift Ranges for this compound:

Carbon Atom Expected Chemical Shift (ppm)
Carboxylic Acid (C=O)165-175
Aromatic C-NO₂~148
Aromatic C-OCH₃145-155
Aromatic C-H110-130
Aromatic C-COOH~125
Methoxy (OCH₃)55-65

Multinuclear NMR (e.g., ¹¹⁹Sn NMR) for Metal Complexes

Multinuclear NMR is a powerful tool for characterizing organometallic complexes. In the context of this compound, which can act as a ligand, this technique is particularly useful for studying its complexes with metals like tin.

¹¹⁹Sn NMR spectroscopy is highly sensitive to the coordination environment around the tin atom. The reaction of this compound with organotin oxides or halides yields organotin carboxylates. The formation of these complexes can be confirmed by a significant change in the ¹¹⁹Sn NMR chemical shift compared to the starting organotin compound. The coordination number and geometry of the tin center in these complexes, which can range from tetrahedral to trigonal bipyramidal or octahedral, directly influence the observed ¹¹⁹Sn chemical shifts. For instance, an increase in the coordination number around the tin atom generally leads to an upfield shift in the ¹¹⁹Sn NMR spectrum. Studies on organotin(IV) complexes with similar benzoic acid derivatives have shown that ¹¹⁹Sn NMR is crucial for determining the structure of these complexes in solution. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.

Characteristic FTIR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching3300-2500 (broad)
Aromatic C-HStretching3100-3000
Carboxylic Acid (C=O)Stretching1710-1680
Aromatic C=CStretching1600-1450
Nitro (NO₂)Asymmetric Stretching1550-1500
Nitro (NO₂)Symmetric Stretching1370-1330
C-O (methoxy & acid)Stretching1300-1000

The broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. The sharp, strong peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid. The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The various C-H and C=C stretching and bending vibrations of the aromatic ring, as well as the C-O stretching of the methoxy and carboxylic acid groups, also give rise to a series of characteristic peaks in the fingerprint region of the spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure by analyzing fragmentation patterns.

For this compound (molecular weight: 227.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 227. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals from the parent ion.

Plausible Fragmentation Pathways for this compound:

Fragment Ion (m/z) Plausible Neutral Loss Formula of Lost Fragment
210Loss of OH•OH
197Loss of NO•NO
182Loss of COOH•COOH
181Loss of NO₂•NO₂
166Loss of COOH and CH₃•COOH, •CH₃

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl radical (•OH) to form an acylium ion, and decarboxylation (loss of CO₂). docbrown.info The presence of the nitro and methoxy substituents on the aromatic ring of this compound would lead to additional and more complex fragmentation pathways, including the loss of the nitro group (as •NO or •NO₂) and cleavage of the methoxy groups (loss of •CH₃ or CH₂O). Analysis of these fragmentation patterns can provide valuable information for confirming the structure of the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is anticipated to produce a distinct fragmentation pattern that reflects its molecular structure. The molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 227.17 g/mol . The fragmentation is dictated by the functional groups present: the carboxylic acid, two methoxy groups, and a nitro group on the aromatic ring.

Key fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group constituents, while aromatic carboxylic acids typically lose hydroxyl and carboxyl radicals. Based on these principles, a probable fragmentation pattern can be proposed.

Proposed Fragment Ionm/z ValueNeutral Loss
[M - CH₃]⁺212Loss of a methyl radical from a methoxy group
[M - OH]⁺210Loss of a hydroxyl radical from the carboxylic acid
[M - NO]⁺197Loss of nitric oxide
[M - COOH]⁺182Loss of the carboxyl group (decarboxylation)
[M - NO₂]⁺181Loss of the nitro group

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of nitroaromatic compounds like this compound, particularly in complex matrices. The methodology combines the separation capabilities of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry.

For this class of compounds, a reversed-phase LC method is typically employed. Analysis of nitrobenzoic acids has been successfully performed using electrospray ionization (ESI) in the negative ion mode, which deprotonates the acidic functional groups (carboxylic acid) to generate molecular anions ([M-H]⁻) that can be readily detected and fragmented for structural confirmation. The fragmentation of the [M-H]⁻ ion in tandem MS (MS/MS) experiments often involves the decarboxylation (loss of CO₂) as a primary fragmentation pathway.

ParameterTypical Condition
Chromatography ModeReversed-Phase
Stationary PhaseC18
Mobile PhaseAcetonitrile/Water gradient with an acidic modifier (e.g., formic acid)
Ionization ModeNegative Ion Electrospray (ESI-)
Primary Ion Observed[M-H]⁻ (m/z 226)
Common MS/MS FragmentLoss of CO₂ from the precursor ion

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Several sources report purity levels of 99.5% and a minimum of 94% as determined by this technique chemicalbook.com. The analysis is typically conducted using a reversed-phase C18 column. To achieve good peak shape and retention for the acidic analyte, the mobile phase is usually acidified with an agent like phosphoric acid or formic acid. This suppresses the ionization of the carboxylic acid group, leading to better interaction with the nonpolar stationary phase.

ParameterTypical Condition
TechniqueReversed-Phase HPLC
ColumnC18
Mobile PhaseAcetonitrile and acidified water (e.g., with 0.1% Phosphoric Acid)
DetectionUV-Vis Detector
Reported Purity>94% - 99.5% chemicalbook.com

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) can also be used for the analysis of nitroaromatic compounds. However, the direct analysis of this compound by GC presents challenges. Its high melting point (195-197 °C) and the presence of a polar carboxylic acid group can lead to poor volatility and thermal degradation in the hot injector port. This can result in peak tailing or a complete absence of the analyte peak.

To overcome these issues, derivatization is often necessary. The carboxylic acid group can be converted to a more volatile ester (e.g., a methyl ester) or a silyl ester prior to injection. This process increases the thermal stability and reduces the polarity of the analyte, allowing for successful separation and quantification by GC, often with a flame ionization detector (FID).

ParameterGeneral Consideration
Sample PreparationDerivatization (e.g., esterification or silylation) is often required
ColumnA non-polar or mid-polarity capillary column (e.g., DB-5)
InjectorSplit/Splitless
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns packed with sub-2 µm particles. This technology offers significant advantages in terms of speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). While specific UPLC methods for the analysis of this compound are not extensively detailed in publicly available literature, HPLC methods have been documented, and their conditions can be adapted for UPLC systems to achieve faster and more efficient separations.

Detailed research findings from a study involving the analysis of this compound by reverse-phase HPLC provide a basis for a UPLC method. escholarship.org The separation is achieved using a C18 stationary phase, which is a common choice for the analysis of benzoic acid derivatives due to its hydrophobic interaction with the analyte. The mobile phase consists of a gradient of water and acetonitrile with 0.1% formic acid. The addition of formic acid to the mobile phase is crucial as it suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.

A typical UPLC method derived from these findings would involve a rapid gradient elution to ensure a short analysis time, which is a key feature of UPLC. The detection of this compound is commonly performed using a UV detector, as the aromatic ring and nitro group are strong chromophores.

The following table outlines a representative set of UPLC conditions for the analysis of this compound, based on the available HPLC data and typical UPLC parameters.

Table 1: UPLC Method Parameters for this compound

Parameter Value
Column Acquity UPLC BEH C18 (or equivalent)
Particle Size 1.7 µm
Column Dimensions 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Gradient 5% to 95% Mobile Phase B over 7 minutes
Injection Volume 1-5 µL
Column Temperature 30-40 °C

| Detection Wavelength | 254 nm (typical for aromatic compounds) |

This method would be suitable for the rapid quantification and purity assessment of this compound in various sample matrices. The high efficiency of the UPLC column, combined with the optimized mobile phase and gradient, allows for sharp, well-resolved peaks with short retention times.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,5-Dimethoxy-2-nitrobenzoic acid, DFT calculations can elucidate a variety of electronic properties that are crucial for understanding its reactivity and molecular interactions.

DFT calculations can determine the molecule's optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to calculate the electrostatic potential (ESP) surface of the molecule. The ESP surface helps in identifying the electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attacks, respectively. For this compound, the nitro group and the carboxylic acid group, being electron-withdrawing, significantly influence the electronic distribution across the benzene (B151609) ring, which is also substituted with two electron-donating methoxy (B1213986) groups.

Table 1: Predicted Electronic Properties of this compound from Conceptual DFT

PropertyPredicted Value/InformationSignificance
Molecular FormulaC₉H₉NO₆ uni.luBasic chemical identity.
Molecular Weight227.17 g/mol sigmaaldrich.comMass of one mole of the substance.
XlogP (predicted)1.2 uni.luA measure of lipophilicity, indicating how the compound might partition between aqueous and lipid phases.
Monoisotopic Mass227.04298 Da uni.luThe exact mass of the most abundant isotope.
Predicted CCS[M+H]⁺: 142.6 ŲThe predicted collision cross-section can be useful in ion mobility spectrometry. uni.lu

Molecular Dynamics (MD) Simulations for Solute Self-Association

Studies on dihydroxybenzoic acids (diOHBAs) have shown that solute self-association in solution is a key factor influencing crystallization outcomes. researchgate.netnih.gov These studies use MD simulations to investigate how molecules interact with each other and with solvent molecules. For instance, simulations can track the formation of hydrogen-bonded dimers or larger aggregates. nih.gov In the case of benzoic acid derivatives, the carboxylic acid group is a primary site for forming strong hydrogen-bonded dimers. researchgate.net

In a hypothetical MD simulation of this compound in a solvent like 2-propanol, one could expect to observe:

Dimer Formation : The carboxylic acid moieties of two molecules interacting to form a stable cyclic dimer.

Solvent Interactions : The methoxy and nitro groups interacting with solvent molecules, which can either promote or hinder solute self-association.

Stacking Interactions : Potential π-π stacking between the aromatic rings of the molecules.

Research on other benzoic acids has demonstrated that the interplay between intramolecular hydrogen bonds and intermolecular interactions governs the behavior in solution. researchgate.net For example, in some dihydroxybenzoic acid isomers, an intramolecular hydrogen bond can hinder the ability of the molecule to form intermolecular bonds. nih.gov

Table 2: Illustrative MD Simulation Parameters for Studying Benzoic Acid Derivatives

ParameterTypical Value/SettingPurpose
Time Step2 fsIntegration step for the equations of motion. nih.gov
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature. nih.gov
Temperature300 KSimulates room temperature conditions. nih.gov
Pressure1.0 barSimulates atmospheric pressure. nih.gov
Simulation Time100 nsDuration of the simulation to observe molecular motions. nih.gov

In Silico Screening and Docking Studies for Biological Interactions

In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govnih.gov These methods are instrumental in drug discovery for identifying potential drug candidates. researchgate.net

While specific docking studies featuring this compound are not prominent in the literature, the methodology can be described. The process involves:

Target Identification : Selecting a protein target implicated in a disease.

Ligand Preparation : Generating a 3D structure of this compound.

Docking Simulation : Using a docking program to predict the optimal binding pose of the ligand within the active site of the protein. The program calculates a docking score, which estimates the binding affinity. researchgate.net

Analysis : Examining the predicted binding pose to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

For example, a study on novel quinazoline (B50416) derivatives demonstrated significant cytotoxic activity against human glioblastoma cells. chemsrc.com Similarly, this compound could be screened against various therapeutic targets. The presence of functional groups like the carboxylic acid, nitro group, and methoxy groups provides multiple points for potential interaction with a protein's active site.

Biomedical and Pharmacological Research Endeavors

Development of Potential Therapeutic Leads

Derivatives of 4,5-Dimethoxy-2-nitrobenzoic acid are being explored for their potential to address complex diseases like Alzheimer's, where multiple factors such as oxidative stress and diminished acetylcholine (B1216132) signaling are implicated. nih.gov

Investigation of 4,5-Dimethoxy-2-nitrobenzohydrazides as Antioxidants

In the quest for molecules that can combat oxidative damage in the brain, a series of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives were synthesized and evaluated for their free radical scavenging capabilities. nih.gov The synthesis involved a two-step process starting with the refluxing of methyl 4,5-dimethoxy-2-nitrobenzoate with hydrazine (B178648) monohydrate to produce an intermediate, which was then condensed with various aromatic aldehydes. nih.gov

The antioxidant potential of these compounds was assessed using the oxygen radical absorbance capacity (ORAC) assay. Several of the synthesized derivatives demonstrated significant antioxidant properties, with some exhibiting potency comparable to or greater than standard antioxidants like ascorbic acid, resveratrol (B1683913), and trolox. nih.gov Specifically, six derivatives showed potent antioxidant activity, indicating their promise as agents capable of mitigating free radical damage. nih.gov

Table 1: Antioxidant Activity of Selected 4,5-Dimethoxy-2-nitrobenzohydrazide Derivatives

Compound Antioxidant Activity (% ORAC)
4a >30%
4d >30%
4e >30%
4f >30%
4g >30%
9b >30%

Data sourced from in vitro oxygen radical absorbance capacity (ORAC) assays. nih.gov

Evaluation of Cholinesterase Inhibitory Activity (AChE/BuChE)

The same series of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives, along with related isonipecotates, were also screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial to the breakdown of the neurotransmitter acetylcholine. nih.gov Cholinesterase inhibitors are a key class of drugs used to manage symptoms of Alzheimer's disease. trdizin.gov.tr

The in vitro screening revealed that most of the tested hydrazone derivatives had poor inhibitory activity against both AChE and BuChE, with less than 10% inhibition observed. nih.gov However, three compounds, including one hydrazone derivative (4d) and two isonipecotates (9a and 9c), exhibited modest inhibition of both enzymes, in the range of 10-20%. nih.gov Despite the low inhibitory activity, a linear correlation was found between the calculated binding free energy and the experimentally observed percent AChE inhibition, suggesting a rational basis for future design improvements. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Compounds

Compound AChE Inhibition (%) BuChE Inhibition (%)
4d >10% >10%
9a 10-20% 10-20%
9c 10-20% 10-20%

Data from in vitro screening assays. nih.gov

Biological Activity of Metal Complexes

The coordination of organic ligands to metal centers can significantly enhance their biological properties. Researchers have synthesized and characterized organotin(IV) complexes using this compound as a ligand to explore their antibacterial, antifungal, and cytotoxic potential. researchgate.net

Antibacterial Efficacy of Organotin(IV) Complexes

A series of organotin(IV) esters were derived from the reaction of organotin oxides or halides with this compound. researchgate.net These complexes were then tested for their ability to inhibit the growth of various bacteria. The results indicated that these compounds possess good antibacterial activity, with some exceptions. researchgate.net The biological activity of organotin(IV) compounds is known to be influenced by the number and type of organic groups attached to the tin atom. unila.ac.id For instance, in a study of organotin(IV) 2-nitrobenzoates, the triphenyltin(IV) derivative was found to be more active against S. aureus and E. coli than the diphenyltin(IV) derivative. unila.ac.id Similarly, triphenyltin(IV) complexes of 2-amino-5-nitrobenzoic acid showed greater activity against gram-positive bacteria compared to diorganotin(IV) complexes. thescipub.com

Antifungal Properties of Organotin(IV) Complexes

The antifungal potential of these organotin(IV) complexes of this compound was also investigated. researchgate.net The bioassays revealed that the compounds generally exhibited good antifungal activity. researchgate.net This is consistent with findings from other studies on organotin(IV) compounds, which have demonstrated their effectiveness against various fungal strains. nih.govnih.gov The degree of antifungal activity is often related to the nature of the organic substituents on the tin atom. researchgate.net

Cytotoxicity Assessment of Organotin(IV) Complexes

The cytotoxic effects of the organotin(IV) complexes derived from this compound were evaluated, revealing good cytotoxicity with a few exceptions. researchgate.net The field of organotin(IV) compounds has shown considerable promise in the development of anticancer agents. nih.gov The cytotoxicity of these compounds is often significant, with some di- and triorganotin(IV) derivatives showing high activity against various cancer cell lines. nih.govrdd.edu.iq For example, certain organotin(IV) compounds have been found to be more cytotoxic than the standard chemotherapy drug cisplatin (B142131) against human colon, liver, and breast carcinoma cell lines. nih.gov

Role as Pharmaceutical Intermediate

This compound is a pivotal organic compound utilized as a foundational building block in the synthesis of complex pharmaceutical molecules. ontosight.ai Its distinct arrangement of methoxy (B1213986), nitro, and carboxylic acid functional groups on a benzene (B151609) ring imparts specific chemical properties that are leveraged in the creation of various therapeutic agents. ontosight.ai The electron-withdrawing nature of the nitro group and the electron-donating effects of the methoxy groups influence the molecule's reactivity, making it a versatile intermediate in medicinal chemistry. ontosight.ai

Precursor to Hypotensive Agents (e.g., Quinazoline (B50416) Ditosylate Salts)

The quinazoline scaffold is a core structure in a number of pharmacologically active compounds, including those with antihypertensive properties. Research has been conducted on the synthesis of various quinazoline derivatives as potential agents for lowering blood pressure. nih.govnih.gov For instance, certain substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines have been synthesized and evaluated for their hypotensive effects. nih.gov While the general class of quinazolines has been explored for cardiovascular applications, specific documentation directly linking the synthesis of quinazoline ditosylate salts as hypotensive agents from this compound is not extensively detailed in publicly available research. However, the broader importance of quinazoline derivatives as antihypertensive agents is well-established, with compounds like prazosin (B1663645) serving as notable examples. nih.govresearchgate.net The synthesis of such complex molecules often involves multi-step processes where nitrated benzoic acid derivatives can serve as crucial starting materials for constructing the quinazoline ring system.

Intermediate in the Synthesis of Gefitinib and Analogues

A significant application of this compound and its derivatives is in the synthesis of the targeted cancer therapy drug, Gefitinib, and its analogues. Gefitinib is an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of certain types of non-small-cell lung cancer. The synthesis of Gefitinib often utilizes intermediates derived from this compound.

One synthetic approach involves the nitration of 3,4-dimethoxybenzoic acid to yield this compound. This compound then undergoes further transformations. For example, a process for preparing Gefitinib involves the demethylation of this compound to 5-hydroxy-4-methoxy-2-nitrobenzoic acid. This intermediate is then carried through several steps to construct the quinazoline core of Gefitinib.

In the development of novel Gefitinib analogues with potentially improved anti-tumor activity, derivatives of this compound are also key starting materials. For instance, the synthesis of 4-benzothienyl amino quinazoline analogues of Gefitinib begins with the nitration of a related benzoic acid ester to introduce the nitro group at the 2-position, a structure analogous to this compound's substitution pattern. The subsequent reduction of the nitro group to an amine is a critical step, enabling the cyclization to form the quinazoline ring.

The following table summarizes a synthetic route to a key intermediate for Gefitinib analogues, starting from a related methoxy-substituted benzoate:

StepStarting MaterialReagents and ConditionsProductYield
1Methyl 3-(3-chloropropoxy)-4-methoxybenzoateNitric acid, Acetic acid, Acetic anhydride, 0–5 °CMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateNot specified
2Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoatePowdered iron, Acetic acid, Methanol, 50-60°CMethyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate77%

Conclusion and Future Research Directions

Summary of Current Research Contributions

Research has firmly established 4,5-Dimethoxy-2-nitrobenzoic acid as a crucial intermediate in synthetic chemistry, particularly for producing fine chemicals and active compounds in the pharmaceutical and agricultural sectors. biosynth.comdatainsightsmarket.com

Its primary contributions include:

Precursor for Bioactive Molecules: The compound serves as a fundamental starting material for creating complex organic molecules that may possess biological activity. ontosight.ai A notable area of research has been its use in synthesizing derivatives for potential application in neurodegenerative diseases. For instance, it is the precursor for 4,5-dimethoxy-2-nitrobenzohydrazide, which is then condensed with various aldehydes to form hydrazones. nih.gov These derivatives have been investigated for their potential as "poly-active" agents to combat Alzheimer's disease by targeting multiple disease-related factors simultaneously. nih.gov

Antioxidant and Enzyme Inhibition Studies: Research into the hydrazone derivatives of this compound has yielded promising results in terms of antioxidant capacity. Several derivatives exhibited potent free-radical scavenging properties, with activity comparable or superior to standard antioxidants like ascorbic acid and resveratrol (B1683913) in laboratory assays. nih.gov While the same series of compounds showed only modest inhibition of the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), this line of inquiry highlights the compound's role in generating leads for multi-target drug discovery. nih.gov

Synthesis of Heterocyclic Compounds: The compound is a reliable scaffold for constructing nitrogen-containing heterocyclic structures, which are core components of many pharmaceuticals and pesticides. biosynth.comnih.gov

Intermediate for Other Useful Chemicals: It is used as a starting material in the production of other valuable chemical intermediates, such as 5-hydroxy-4-methoxy-2-nitrobenzoic acid and 4,5-dimethoxy-2-nitrobenzhydrol, further expanding its utility in multi-step synthetic processes. mdpi.comgoogle.comresearchgate.net

The table below summarizes the findings from a key study on derivatives synthesized from this compound.

Compound DerivativeScreening TargetKey Research FindingReference
4,5-dimethoxy-2-nitrobenzohydrazide derivatives (4a, 4d, 4e, 4f, 4g)Antioxidant Activity (ORAC Assay)Exhibited potent antioxidant properties (>30%), comparable or more potent than ascorbic acid, resveratrol, and trolox. nih.gov
4,5-dimethoxy-2-nitrobenzohydrazide derivative (4d)Cholinesterase InhibitionYielded modest inhibition (>10%) of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Emerging Research Avenues for this compound

The future research landscape for this compound is expanding beyond its traditional role as a simple intermediate. Several key trends are shaping its forward trajectory.

Development of Novel Materials: There is growing interest in utilizing the compound's distinct chemical and physical properties to create new materials, such as specialized polymers or conjugates for use in medical technology and other advanced applications. ontosight.ai

Advanced Pharmaceutical Design: The concept of creating "poly-active" molecules, which can address multiple pathological factors within a single molecular entity, is a significant emerging avenue. nih.gov this compound serves as an excellent foundational structure for developing such agents, particularly for complex multifactorial diseases. nih.gov

Biological Probes and Reagents: Its potential application as a chemical probe or reagent for investigating biological pathways and protein interactions remains an area ripe for exploration. ontosight.ai

Sustainable Synthesis (Green Chemistry): A major trend across the chemical industry is the move towards sustainable and environmentally friendly manufacturing. datainsightsmarket.com Future research will likely focus on developing greener, more efficient, and cost-effective synthetic routes to this compound and its derivatives. datainsightsmarket.com

Exploration in New Technologies: Continuous research and development efforts are aimed at discovering entirely new applications for the compound in various emerging technologies, driven by its versatile chemical nature. datainsightsmarket.com

Challenges and Opportunities in Synthetic and Application Research

The path forward for research and application of this compound involves navigating a set of challenges while capitalizing on significant opportunities. The growing demand from the pharmaceutical and agrochemical industries for innovative products continues to propel interest in this compound. datainsightsmarket.com

AreaChallengesOpportunities
Synthetic Research - Requirement for specialized chemicals and careful handling during synthesis. biosynth.com
  • Fluctuations in the cost of raw materials. datainsightsmarket.com
  • Need to adhere to stringent environmental and safety regulations. datainsightsmarket.com
  • - Development of more efficient, cost-effective, and high-yield synthetic methods. datainsightsmarket.comchemicalbook.com
  • Innovation in green chemistry to create sustainable manufacturing processes. datainsightsmarket.com
  • Optimization of reaction conditions to improve purity and reduce waste, as demonstrated by patented methods for derivative synthesis. google.comchemicalbook.com
  • Application Research - The potential emergence of alternative or substitute chemical intermediates. datainsightsmarket.com
  • Navigating the extensive and rigorous regulatory approval processes for new drugs and agrochemicals. datainsightsmarket.com
  • - Expanding demand from the pharmaceutical sector for novel drug discovery intermediates. datainsightsmarket.com
  • Use as a versatile scaffold to build a diverse library of complex molecules for biological screening. ontosight.aibiosynth.com
  • Application in materials science for the creation of novel polymers and conjugates with specific functionalities. ontosight.ai
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.